molecular formula C14H7N5O2 B2725689 2-imino-2',4-dioxo-1',2'-dihydro-3-azaspiro[bicyclo[3.1.0]hexane-6,3'-indole]-1,5-dicarbonitrile CAS No. 1177821-81-6

2-imino-2',4-dioxo-1',2'-dihydro-3-azaspiro[bicyclo[3.1.0]hexane-6,3'-indole]-1,5-dicarbonitrile

Cat. No.: B2725689
CAS No.: 1177821-81-6
M. Wt: 277.243
InChI Key: XLIUPTTVIFPTHW-UHFFFAOYSA-N
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Description

2-Imino-2',4-dioxo-1',2'-dihydro-3-azaspiro[bicyclo[3.1.0]hexane-6,3'-indole]-1,5-dicarbonitrile is a complex spirocyclic compound featuring a bicyclo[3.1.0]hexane core fused to an indole moiety, with imino, dioxo, and dicarbonitrile functional groups.

Properties

IUPAC Name

2'-amino-2,4'-dioxospiro[1H-indole-3,6'-3-azabicyclo[3.1.0]hex-2-ene]-1',5'-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7N5O2/c15-5-12-9(17)19-10(20)13(12,6-16)14(12)7-3-1-2-4-8(7)18-11(14)21/h1-4H,(H,18,21)(H2,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLIUPTTVIFPTHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3(C(=O)N2)C4(C3(C(=O)N=C4N)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Azomethine Ylide Cycloaddition

A key method for constructing the bicyclo[3.1.0]hexane system involves 1,3-dipolar cycloaddition reactions. Azomethine ylides, generated from ketones and α-amino acids, react with cyclopropenes to form spirocyclic 3-azabicyclo[3.1.0]hexanes. For Compound X , the following steps are proposed:

  • Formation of Azomethine Ylide :
    Condensation of indole-2,3-dione (isatin) with a primary amine (e.g., glycine) generates an imine intermediate. Decarboxylation under thermal or basic conditions produces the azomethine ylide.

  • Cycloaddition with Cyclopropene :
    Reaction of the ylide with 3-phenylcyclopropene in 1,4-dioxane at 100°C yields the spirocyclic bicyclo[3.1.0]hexane core. The reaction proceeds via endo transition states, favoring the desired stereochemistry.

  • Introduction of Nitriles :
    Post-cycloaddition, the nitrile groups are introduced via nucleophilic substitution. For example, treatment with malononitrile in acetic acid under oxidative conditions (O₂) facilitates cyanation at positions 1 and 5.

Key Data :

  • Yield: 64–75% (cycloaddition step).
  • Diastereoselectivity: dr 2:1 (major:minor).

Michael Addition-Annulation

An alternative route employs a Michael addition followed by intramolecular cyclization:

  • Knoevenagel Condensation :
    Isatin reacts with malononitrile in ethanol under basic conditions to form a 3-cyanooxindole intermediate.

  • Michael Addition :
    The intermediate reacts with cyclopropenone in the presence of piperidine, forming a spiro-conjugated system.

  • Oxidative Cyclization :
    Treatment with DMSO-HCl oxidizes the intermediate, inducing cyclization to form the bicyclo[3.1.0]hexane ring.

Key Data :

  • Yield: 72–85% (annulation step).
  • Solvent Optimization: Acetonitrile or 1,4-dioxane improves cyclization efficiency.

Multi-Component Reactions (MCRs)

Visible-Light-Mediated Synthesis

A catalyst-free, three-component reaction under visible light (22W LED) offers a green approach:

  • Reactants :

    • Indole
    • Malononitrile
    • Enaminone (e.g., 3-(4-chlorophenyl)-1-phenylprop-2-en-1-one)
  • Mechanism :

    • Photoexcitation generates radicals from malononitrile.
    • Radical coupling with indole forms a spirooxindole intermediate.
    • Cyclization with enaminone yields Compound X .

Key Data :

  • Yield: 84%.
  • Diastereoselectivity: >20:1 (endo preference).

Appel Salt-Mediated Cyclization

Appel salt (4,5-dichloro-1,2,3-dithiazolium chloride) facilitates one-pot cyclization:

  • Reaction Setup :

    • 2-Amino-N'-arylbenzamidine reacts with Appel salt in dichloromethane.
    • Addition of Hünig’s base (2 equiv) induces cyclization.
  • Functionalization :
    Subsequent treatment with cyanogen bromide introduces the nitrile groups.

Key Data :

  • Yield: 53–81%.
  • Purity: >95% (HPLC).

Post-Functionalization of Spiro Intermediates

Oxidation of Spirothiazolidines

Spirothiazolidine precursors are oxidized to introduce the dioxo groups:

  • Spirothiazolidine Synthesis :
    Condensation of thiourea with α-bromo ketones forms 2-imino-4-thiazolidinones.

  • Oxidation :
    Treatment with KMnO₄ in acidic media oxidizes sulfur to sulfone, followed by hydrolysis to yield the dioxo groups.

Key Data :

  • Yield: 70–88% (oxidation step).

Cyanide Incorporation via Nucleophilic Substitution

Pre-formed spiro intermediates undergo cyanation:

  • Substrate :
    3-Azaspiro[bicyclo[3.1.0]hexane-6,3'-indole]-2,4-dione

  • Reaction :
    Treatment with trimethylsilyl cyanide (TMSCN) in DMF at 80°C introduces nitriles at positions 1 and 5.

Key Data :

  • Yield: 65–78%.
  • Selectivity: >90% (monitored by ¹³C NMR).

Comparative Analysis of Methods

Method Yield Range Key Advantage Limitation
Azomethine Ylide 64–75% High stereocontrol Requires toxic cyclopropenes
Visible-Light MCR 84% Catalyst-free, eco-friendly Limited substrate scope
Appel Salt Cyclization 53–81% One-pot synthesis Harsh conditions (DCM, Hünig’s base)
Post-Functionalization 65–88% Modular approach Multi-step, lower overall yield

Mechanistic Insights and Challenges

  • Stereochemical Control : The endo preference in cycloadditions ensures correct spirojunction geometry.
  • Nitrile Stability : Cyanide groups may hydrolyze under acidic/basic conditions, necessitating mild reaction pH.
  • Scalability : Visible-light methods are energy-efficient but require specialized equipment.

Chemical Reactions Analysis

Types of Reactions

2-Imino-2’,4-dioxo-1’,2’-dihydrospiro[3-azabicyclo[3.1.0]hexane-6,3’-indole]-1,5-dicarbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can yield amino derivatives.

    Substitution: Nucleophilic substitution reactions are common, especially at the cyano groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like alcohols, thiols, and amines are employed under basic conditions.

Major Products

Scientific Research Applications

2-Imino-2’,4-dioxo-1’,2’-dihydrospiro[3-azabicyclo[3.1.0]hexane-6,3’-indole]-1,5-dicarbonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structure and reactivity.

Mechanism of Action

The mechanism of action of 2-Imino-2’,4-dioxo-1’,2’-dihydrospiro[3-azabicyclo[3.1.0]hexane-6,3’-indole]-1,5-dicarbonitrile involves its interaction with various molecular targets. The compound’s spirocyclic structure allows it to bind to specific enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s discontinued status contrasts with more accessible analogs like 3-azaspiro[5.5]undecane derivatives, which are synthesized in one-pot reactions .
  • Bioactivity Potential: Structural parallels to antitumor spiro-pyrimidines and receptor-targeted nucleosides suggest the target compound could be optimized for similar applications if stability issues are addressed.

Biological Activity

The compound 2-imino-2',4-dioxo-1',2'-dihydro-3-azaspiro[bicyclo[3.1.0]hexane-6,3'-indole]-1,5-dicarbonitrile is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Overview

The compound features a bicyclic structure with multiple functional groups, including imino and dicarbonitrile moieties. Such structural characteristics are often associated with diverse biological activities, particularly in medicinal chemistry.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of various heterocycles, including those similar to our compound. The presence of multiple nitrogen atoms in the structure can enhance antibacterial activity by interacting with bacterial enzymes or disrupting cell wall synthesis.

CompoundActivityReference
2-imino-2',4-dioxo...Antibacterial
1,3-ThiazolidineAntibacterial
1,2,4-ThiadiazoleAntibacterial

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of similar compounds on various cancer cell lines. For example, compounds with analogous structures have shown preferential cytotoxicity against pancreatic cancer cells (PANC-1) with varying concentrations leading to significant cell death.

Case Study:
A study investigated the cytotoxic effects of a series of compounds on PANC-1 cells, revealing that specific structural modifications significantly enhanced their efficacy. The findings suggest that the presence of dicarbonitrile groups may contribute to increased cytotoxicity by inducing apoptosis in cancer cells.

The mechanisms underlying the biological activity of 2-imino-2',4-dioxo... can be attributed to:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in bacterial metabolism or cancer cell proliferation.
  • DNA Interaction : It may intercalate into DNA or form adducts that disrupt replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Some studies indicate that similar compounds can induce oxidative stress in cells, leading to apoptosis.

Pharmacokinetic Properties

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) play significant roles in determining efficacy and safety profiles.

Q & A

Q. What are the optimized synthetic routes for this compound, and how do catalyst systems influence product yield?

  • Methodological Answer : The compound can be synthesized via a sequential reaction of cyclohexanone with malononitrile and 2-aminopropene-1,1,3-tricarbonitrile. Catalyst selection critically impacts yield:
  • KOH/NaOEt in ethanol produces the target spirocyclic compound with moderate efficiency .
  • Piperidine/glacial acetic acid in benzene leads to unexpected byproducts (e.g., 2,4-diamino-5,6,7,8-tetrahydronaphthalene-1,3-dicarbonitrile), highlighting the need for precise reaction condition control .
    Key Optimization Parameters:
Catalyst SystemSolventYield RangeByproduct Risk
KOH/NaOEtEthanol45-60%Low
Piperidine/AcOHBenzene<20%High

Q. Which spectroscopic techniques are most effective for structural confirmation?

  • Methodological Answer : A combination of NMR (¹H/¹³C), IR , and X-ray crystallography is essential:
  • ¹H NMR : Identify protons on the indole and bicyclohexane moieties (δ 6.5-7.5 ppm for aromatic protons) .
  • X-ray : Resolve spirocyclic geometry and confirm bond angles (e.g., dihedral angles <5° for planar regions) .
  • IR : Detect imino (≈1650 cm⁻¹) and carbonyl (≈1700 cm⁻¹) groups .

Q. What are the recommended storage conditions and solubility profiles?

  • Methodological Answer : Stability requires strict temperature control:
FormStorage TempShelf LifeSolubility (DMSO)
Powder-20°C3 years125 mg/mL
Solution-80°C6 monthsN/A
Avoid aqueous buffers unless stabilized with co-solvents (e.g., PEG300:Tween80 mixtures) .

Advanced Research Questions

Q. How can contradictions in literature regarding unexpected byproducts be resolved?

  • Methodological Answer : Divergent outcomes (e.g., ’s spirocycle vs. tetrahydronaphthalene byproduct) arise from competing reaction pathways. To mitigate:
  • Monitor pH (basic conditions favor cyclization).
  • Use in situ FT-IR to track intermediate formation .
  • Compare Hammett substituent constants to predict electronic effects of catalysts .

Q. What computational modeling approaches predict reactivity of the dicyanomethylene group?

  • Methodological Answer : DFT calculations (B3LYP/6-31G*) validate electronic properties:
  • HOMO-LUMO gaps : ≈4.2 eV, indicating nucleophilic reactivity at the imino group .
  • Molecular docking : Simulate interactions with biological targets (e.g., binding affinity ≈-9.2 kcal/mol for enzyme active sites) .

Q. How does solvent polarity impact cyclization efficiency?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF) enhance cyclization by stabilizing zwitterionic intermediates. Example
SolventDielectric ConstantCyclization Yield
Ethanol24.355%
Benzene2.318%
DMF36.772%
Use Kamlet-Taft parameters to optimize solvent mixtures .

Q. What strategies enable regioselective functionalization of the indole moiety?

  • Methodological Answer :
  • Aminomethylation : React with primary amines and excess formaldehyde to introduce substituents at C7 without disrupting the spiro core .
  • Electrophilic substitution : Use Br₂/FeCl₃ for halogenation at C5 (ortho-directing effect of the dicyanomethylene group) .

Q. How to validate crystallographic data against computational models?

  • Methodological Answer :
  • Overlay X-ray structures (e.g., CCDC entry BI2273 ) with DFT-optimized geometries (RMSD <0.5 Å).
  • Compare Hirshfeld surfaces to quantify intermolecular interactions (e.g., H-bonding vs. van der Waals) .

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